molecular formula C23H23N3O4 B11029931 N-[2-(1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-[2-(1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11029931
M. Wt: 405.4 g/mol
InChI Key: KFUQRKKSCHKUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features an indole moiety, a dioxoisoindole structure, and a methoxypropyl group

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C23H23N3O4/c1-30-14-4-11-26-22(28)18-8-7-17(15-19(18)23(26)29)21(27)24-10-13-25-12-9-16-5-2-3-6-20(16)25/h2-3,5-9,12,15H,4,10-11,13-14H2,1H3,(H,24,27)

InChI Key

KFUQRKKSCHKUDZ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves the coupling of an indole derivative with a dioxoisoindole precursor. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

    Temperature: Room temperature to 40°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound’s reactivity stems from its functional groups, including the amide bond , dioxo groups , and indole moiety .

Amide Bond Formation

Critical in the synthesis, this step involves coupling agents to activate carboxylic acids, enabling reaction with amines. For example, DCC-mediated coupling avoids hydrolysis of intermediates, improving yields.

Hydrolysis

Under acidic conditions, the amide bond may hydrolyze to form carboxylic acids and amines. Acid catalysts like p-toluenesulfonic acid (p-TSA) or Al₂O₃ can accelerate this process .

Substitution Reactions

The indole nitrogen and aromatic rings may undergo electrophilic substitution. For instance, alkylation or acylation (e.g., benzoylation) can modify the indole’s electronic properties .

Functional Group Transformations

The compound’s functional groups enable targeted modifications:

N-Substitution

  • Benzoylation : Treating the compound with benzoyl chloride introduces a benzoyl group to the indole nitrogen, altering its reactivity .

  • Alkylation : Use of NaH and methyl iodide can lead to methylated indole derivatives, though regioselectivity challenges may arise .

Methoxy Group Influence

The 3-methoxypropyl group stabilizes the molecule electronically and may influence interactions with biological targets.

Reaction Conditions and Optimization

Optimal reaction conditions vary based on the desired transformation:

Reaction Type Conditions Yield/Outcome
Amide bond formationDCC, DMF, room temperatureHigh yield, minimal side products
Hydrolysisp-TSA, acetonitrile, refluxPartial cleavage of amide bonds
AlkylationNaH, methyl iodide, THFMixture of mono-/disubstituted products

Purification and Characterization

  • Column chromatography : Separates the target compound from byproducts like indole or unsubstituted isoindole derivatives .

  • Spectral analysis :

    • NMR : Confirms structural integrity via proton and carbon signal assignments.

    • Mass spectrometry : Verifies molecular weight and purity.

Research Findings

  • Acid catalysts like p-TSA enable condensation reactions but may lead to side products (e.g., indole formation) .

  • Alkylation of the indole nitrogen requires careful control to avoid over-substitution .

  • The dioxoisoindole core’s stability depends on solvent choice and reaction temperature.

This compound’s reactivity highlights the interplay between functional groups and reaction conditions, offering insights for tailored modifications in medicinal chemistry.

Scientific Research Applications

Anticancer Activity

Indole derivatives, including N-[2-(1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide, have been extensively studied for their anticancer properties. Research indicates that compounds with indole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, similar compounds have shown significant activity against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Indole derivatives are known to exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain derivatives possess significant inhibitory effects on bacterial growth, making them candidates for developing new antimicrobial agents.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Indole Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
  • Coupling Reactions : The indole derivative is then coupled with other functional groups to form the final compound.

The synthesis often utilizes various reagents and solvents to optimize yield and purity.

Characterization Techniques

Characterization of the synthesized compound is crucial to confirm its structure and purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to deduce the molecular structure.
  • Mass Spectrometry (MS) : Helps in determining the molecular weight and confirming the identity of the compound.
  • Infrared (IR) Spectroscopy : Provides information about functional groups present in the molecule.

Anticancer Studies

A study published in Pharmaceuticals highlights the anticancer potential of indole derivatives similar to this compound. The research demonstrated that these compounds could significantly inhibit the growth of specific cancer cell lines through apoptosis pathways .

Antimicrobial Evaluations

In another investigation focusing on antimicrobial activity, derivatives were tested against various pathogens. The results indicated that certain compounds exhibited potent antibacterial activity with diameter inhibition zones exceeding 20 mm against strains like Staphylococcus aureus . This suggests their potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of an indole moiety with a dioxoisoindole structure and a methoxypropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[2-(1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that derivatives of isoindole compounds, including the target compound, exhibit diverse biological activities through multiple mechanisms:

  • Anti-inflammatory Activity : Isoindole derivatives have been shown to modulate pro-inflammatory factors such as iNOS and COX-2. They can inhibit the production of inflammatory cytokines like TNF-α and IL-6 while promoting anti-inflammatory markers such as IL-10 .
  • Antimicrobial Properties : Studies have demonstrated that related compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 3.90 μg/mL against S. aureus .
  • Anticancer Potential : The compound may also exhibit cytotoxic effects on various cancer cell lines. Isoindole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics and good blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies . Importantly, initial toxicity assessments indicate that certain derivatives do not exhibit significant cytotoxicity within a concentration range of 10–90 µM .

Study 1: Anti-inflammatory Effects

A study evaluating the anti-inflammatory effects of isoindole derivatives found that they significantly reduced inflammation in macrophage models by inhibiting NF-kB signaling pathways. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Study 2: Antimicrobial Activity

In another investigation, a series of indole-based compounds were synthesized and tested for their antimicrobial efficacy. One notable finding was that a derivative exhibited an MIC against MRSA lower than 1 μg/mL, highlighting its potential as an effective antimicrobial agent against resistant strains .

Study 3: Anticancer Activity

Research focusing on the anticancer properties of similar compounds demonstrated that certain isoindole derivatives could effectively inhibit tumor growth in vitro and in vivo models, suggesting mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeMIC/IC50 ValueReference
Anti-inflammatoryIsoindole derivative AIC50 = 90.28 µM
AntimicrobialIndole derivative BMIC = 3.90 μg/mL
AnticancerIsoindole derivative CIC50 = 25 µM

Table 2: Pharmacokinetic Properties

PropertyValue
Absorption RateHigh
Blood-Brain BarrierGood permeability
CNS TargetingPotential for CNS disorders

Q & A

Synthesis and Optimization

Q1. How can researchers optimize the synthesis yield of this compound when encountering low reactivity in the indole alkylation step? Methodological Answer: Low reactivity during indole alkylation can be addressed by modifying reaction conditions. For example:

  • Base Selection: Use NaH in DMF to deprotonate the indole nitrogen, enhancing nucleophilicity (as demonstrated in the synthesis of analogous indole derivatives) .
  • Solvent Optimization: Polar aprotic solvents like DMF or DMSO improve solubility and reaction kinetics .
  • Temperature Control: Reflux conditions (e.g., 80–100°C) may accelerate sluggish reactions, but prolonged heating should be avoided to prevent decomposition .
  • Purification: Employ flash column chromatography with gradients of ethyl acetate/hexane to isolate the product efficiently .

Structural Characterization

Q2. What advanced techniques are recommended for resolving ambiguities in the stereochemistry of the isoindole-1,3-dione moiety? Methodological Answer:

  • X-ray Crystallography: Use SHELXL for refinement to determine absolute configuration, especially if the compound crystallizes in a non-centrosymmetric space group. Evidence from similar isoindole derivatives confirms the utility of SHELX programs for resolving stereochemical ambiguities .
  • Dynamic NMR (DNMR): Analyze variable-temperature 1H^1H-NMR spectra to detect hindered rotation around the carboxamide bond, which can reveal conformational preferences .
  • DFT Calculations: Pair experimental data with density functional theory to model energetically favorable conformers and validate stereochemical assignments .

Data Contradiction Analysis

Q3. How should researchers reconcile discrepancies between theoretical and experimental 13C^{13}C-NMR chemical shifts for the 3-methoxypropyl side chain? Methodological Answer:

  • Solvent Effects: Ensure NMR simulations account for solvent polarity (e.g., DMSO-d6_6 vs. CDCl3_3), which can shift signals by 1–3 ppm .
  • Conformational Averaging: Use molecular dynamics (MD) simulations to model the flexible 3-methoxypropyl chain and compare time-averaged chemical shifts with experimental data .
  • Cross-Validation: Correlate 13C^{13}C-NMR with 2D HSQC and HMBC spectra to resolve overlapping signals and confirm assignments .

Biological Activity Profiling

Q4. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor, given its structural similarity to indole-based pharmacophores? Methodological Answer:

  • Kinase Panel Screening: Use a broad-spectrum kinase assay (e.g., Eurofins KinaseProfiler™) to identify primary targets. Prioritize kinases known to interact with isoindole-1,3-dione motifs, such as CDKs or Aurora kinases .
  • Cellular Validation: Pair biochemical assays with cell-based viability tests (e.g., MTT assays) in cancer lines (e.g., HeLa or MCF-7) to assess cytotoxicity and IC50_{50} values .
  • Docking Studies: Perform molecular docking (AutoDock Vina) against crystallized kinase structures (PDB) to predict binding modes and guide SAR optimization .

Computational Modeling

Q5. Which computational strategies are effective for predicting the compound’s metabolic stability in preclinical studies? Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate metabolic liabilities, focusing on cytochrome P450 (CYP) interactions and glucuronidation sites .
  • Metabolite Identification: Run in silico metabolism simulations (e.g., Meteor Nexus) to predict phase I/II metabolites, prioritizing cleavage of the carboxamide or indole ethyl linkage .
  • MD Simulations: Model the compound’s interaction with liver microsomal enzymes (e.g., CYP3A4) to assess binding stability and turnover rates .

Crystallography and Software

Q6. How can researchers leverage SHELXTL for refining challenging twinned crystals of this compound? Methodological Answer:

  • Twin Law Identification: Use SHELXD to detect twin laws (e.g., two-fold rotation) via Patterson methods, followed by HKLF 5 format refinement in SHELXL .
  • Baseline Correction: Apply TWIN/BASF commands to refine scale factors and mitigate overlapping reflections .
  • Validation Tools: Cross-check refinement metrics (Rint_{int}, GooF) with PLATON’s TWINCHECK to ensure data quality .

Stability and Degradation

Q7. What experimental protocols are recommended to assess the compound’s photostability under laboratory storage conditions? Methodological Answer:

  • Forced Degradation Studies: Expose solid and solution phases to UV light (e.g., 365 nm) for 48–72 hours and monitor degradation via HPLC-PDA .
  • Mass Spectrometry: Use HR-ESI-MS to identify photodegradants, focusing on oxidative cleavage of the isoindole-1,3-dione ring .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and compare stability profiles with ICH Q1A guidelines .

Reaction Mechanism Elucidation

Q8. How can isotopic labeling (13C^{13}C, 15N^{15}N) clarify the mechanism of carboxamide formation during synthesis? Methodological Answer:

  • Labeling Strategy: Introduce 13C^{13}C-labeled carbonyl groups in the isoindole precursor and track incorporation via 13C^{13}C-NMR .
  • Kinetic Isotope Effects (KIE): Compare reaction rates between 12C^{12}C and 13C^{13}C variants to identify rate-determining steps (e.g., nucleophilic acyl substitution) .
  • MS/MS Fragmentation: Use 15N^{15}N-labeled ethylamine to trace the origin of nitrogen in the carboxamide moiety via high-resolution mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.